
Z-Vrpr-fmk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-VRPR-FMK (trifluoroacetate salt) is a synthetic peptide inhibitor known for its irreversible inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound is cell-permeable and is primarily used in research to study the inhibition of MALT1, which plays a crucial role in T cell activation and immune response regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-VRPR-FMK (trifluoroacetate salt) involves the sequential coupling of amino acids to form the peptide chain. The sequence VRPR is modified with a benzyloxycarbonyl (Z) group at the N-terminus and a fluoromethylketone (FMK) group at the C-terminus. The final product is then converted to its trifluoroacetate salt form for enhanced stability and solubility .
Industrial Production Methods
Industrial production of this compound (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
Z-VRPR-FMK (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluoromethylketone. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound (trifluoroacetate salt) include organic solvents like dimethyl sulfoxide (DMSO) and water. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates .
Major Products
The major products formed from the reactions of this compound (trifluoroacetate salt) include various peptide derivatives and hydrolyzed fragments. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Z-VRPR-FMK (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Employed in the investigation of T cell activation and immune response mechanisms.
Medicine: Explored for its potential therapeutic applications in treating immune-related disorders.
Industry: Utilized in the development of novel inhibitors for various biochemical pathways
Mechanism of Action
Z-VRPR-FMK (trifluoroacetate salt) exerts its effects by irreversibly binding to the active site of MALT1, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of Bcl-10, a substrate of MALT1, leading to reduced activation of the NF-κB signaling pathway. The compound’s cell-permeable nature allows it to effectively inhibit MALT1 activity within cells .
Comparison with Similar Compounds
Similar Compounds
Z-VAD-FMK: Another peptide inhibitor that targets caspases involved in apoptosis.
Z-DEVD-FMK: A selective inhibitor of caspase-3, used in apoptosis research.
Z-IETD-FMK: Inhibits caspase-8 and is used to study apoptosis and inflammation
Uniqueness
Z-VRPR-FMK (trifluoroacetate salt) is unique due to its specific inhibition of MALT1, which is distinct from other peptide inhibitors that target caspases. This specificity makes it a valuable tool for studying T cell activation and immune response regulation .
properties
Molecular Formula |
C31H49FN10O6 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(3S)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21-,22-,23-,25-/m0/s1 |
InChI Key |
DYQKGOBRZWMAHV-LCXINAFSSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,17R)-8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one](/img/structure/B10764482.png)
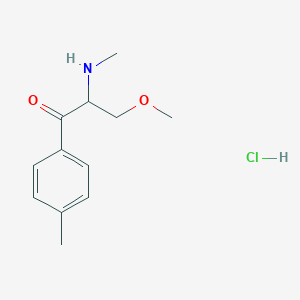
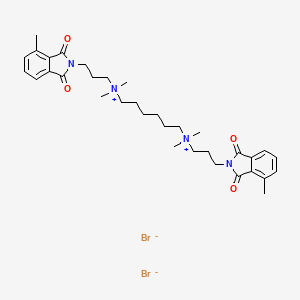
![6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran](/img/structure/B10764512.png)
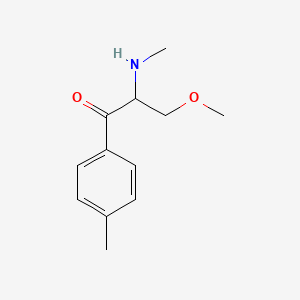
![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)
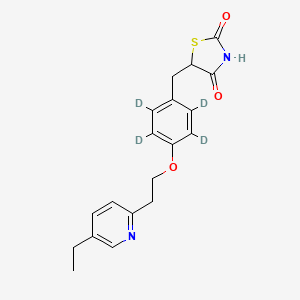
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
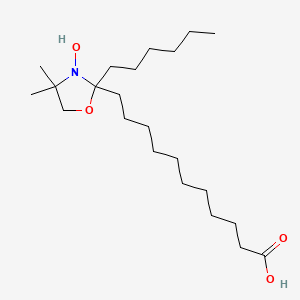
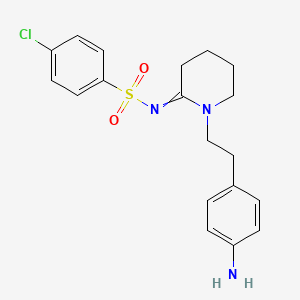
![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)

![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)